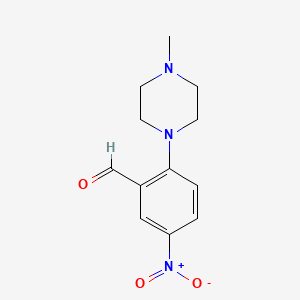

2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-13-4-6-14(7-5-13)12-3-2-11(15(17)18)8-10(12)9-16/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZHSQQYSJEZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387805 | |

| Record name | 2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30742-63-3 | |

| Record name | 2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Therapeutic Potential of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde: A Technical Guide for Drug Discovery Professionals

Foreword: The Rationale Behind the Exploration

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores into novel molecular frameworks presents a fertile ground for identifying new therapeutic agents. The compound 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde emerges from such a design philosophy, integrating the biologically significant nitroaromatic system with the privileged piperazine scaffold. While this specific molecule is not extensively documented in publicly available literature, its constituent parts have a rich history in medicinal chemistry, suggesting a high probability of interesting biological activity. This guide, therefore, serves as a forward-looking technical exploration, providing a robust framework for its synthesis, characterization, and comprehensive biological evaluation. We will delve into the causal reasoning behind experimental designs, drawing upon established principles and the known activities of structurally related compounds to illuminate a path for its investigation as a potential anticancer and antimicrobial agent.

Section 1: Synthesis and Characterization

The synthesis of this compound is predicated on a classic and reliable reaction: nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitro group and the aldehyde functionality activates the ortho-positioned chlorine atom for displacement by a suitable nucleophile.

Proposed Synthetic Pathway

The most direct and efficient route to the target compound involves the reaction of commercially available 2-chloro-5-nitrobenzaldehyde with 1-methylpiperazine.

An In-Depth Technical Guide on the Purity and Characterization of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde

Introduction

2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde is a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2][3] Its molecular structure, featuring a substituted benzaldehyde, a nitro group, and a methylpiperazine moiety, provides a versatile scaffold for the development of novel therapeutics. The purity and complete characterization of this intermediate are of paramount importance, as even minor impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the essential techniques and methodologies for ensuring the purity and confirming the identity of this compound, tailored for researchers, scientists, and drug development professionals.

The presence of the electron-withdrawing nitro group and the aldehyde functionality, combined with the electron-donating methylpiperazine group, creates a unique electronic environment that is crucial for its reactivity in subsequent synthetic steps.[1] Therefore, a rigorous analytical characterization is not merely a quality control step but a fundamental aspect of understanding its chemical behavior and ensuring the successful synthesis of target molecules.

Synthesis and Purification Overview

The synthesis of this compound typically involves the nucleophilic aromatic substitution of a suitable starting material, such as 2-chloro-5-nitrobenzaldehyde, with 1-methylpiperazine. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[4]

Potential Impurities

Several process-related impurities can arise during the synthesis of this compound.[5] These can include unreacted starting materials, by-products from side reactions, and degradation products.[5] Understanding the potential impurity profile is critical for developing appropriate purification and analytical methods.[5]

Purification Strategies

Purification of the crude product is essential to remove impurities and isolate this compound in high purity. Common purification techniques include:

-

Recrystallization: This is a widely used method for purifying solid compounds.[1] The choice of solvent is critical and is typically determined empirically. A good solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at lower temperatures. Ethanol or ethanol/water mixtures are often suitable for such compounds.[1]

-

Column Chromatography: For more challenging separations, automated column chromatography over silica gel can be employed.[6][7] A gradient elution system, for instance, with a mixture of a non-polar solvent like heptane and a more polar solvent like ethyl acetate, can effectively separate the desired compound from its impurities.[8] The fractions are typically monitored by TLC to identify and combine the pure product.

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Comprehensive Characterization

A multi-technique approach is necessary for the unambiguous characterization of this compound, confirming its structure and assessing its purity.

Spectroscopic Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the aldehyde proton, and the protons of the methyl and piperazine groups. The chemical shifts, splitting patterns (multiplicity), and integration values are all crucial for structural assignment. For instance, the aldehyde proton typically appears as a singlet in the downfield region (around 9-10 ppm). The protons on the piperazine ring will often appear as multiplets due to their complex spin-spin coupling.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the aldehyde, the aromatic carbons, and the aliphatic carbons of the piperazine ring are all diagnostic.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to confirm the expected structure.

2. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is a powerful tool for confirming the molecular formula.

-

Electron Impact (EI) and Electrospray Ionization (ESI): These are common ionization techniques. The fragmentation patterns observed in the mass spectrum can help to confirm the connectivity of the different parts of the molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For HRMS, an instrument such as a time-of-flight (TOF) or Orbitrap analyzer is used.

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and interpret any significant fragment ions.

Chromatographic Techniques

1. High-Performance Liquid Chromatography (HPLC):

HPLC is the workhorse technique for assessing the purity of pharmaceutical compounds. A validated HPLC method can quantify the main component and detect and quantify any impurities.

-

Reverse-Phase HPLC (RP-HPLC): This is the most common mode of HPLC for this type of molecule. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water or a buffer). The compound and its impurities are separated based on their relative hydrophobicity.

-

Method Validation: A robust HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[9]

Experimental Protocol: RP-HPLC for Purity Assessment

-

Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and a phosphate buffer at a specific pH.

-

Standard and Sample Preparation: Prepare a standard solution of a known concentration of a reference standard of this compound and a sample solution of the material to be tested.

-

Chromatographic Conditions: Set the HPLC parameters, including the column, mobile phase composition, flow rate, and UV detection wavelength (often determined from the UV-Vis spectrum of the compound).

-

Data Analysis: Analyze the resulting chromatograms to determine the peak area of the main component and any impurities. The purity is typically expressed as a percentage of the main peak area relative to the total peak area.

The following diagram illustrates a typical analytical workflow for the characterization of this compound.

Caption: An analytical workflow for the comprehensive characterization of this compound.

Physical Characterization

1. Melting Point:

The melting point of a pure crystalline solid is a sharp, well-defined temperature. A broad melting range is often indicative of the presence of impurities. Therefore, melting point determination is a simple and effective way to assess purity.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube.

-

Measurement: Place the capillary tube in a melting point apparatus and heat it slowly, observing the temperature at which the compound begins to melt and the temperature at which it is completely molten.

-

Comparison: Compare the observed melting point with the literature value, if available.

Data Summary

The following table summarizes the key analytical data that should be obtained for a pure sample of this compound.

| Analytical Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (δ, ppm) | Characteristic signals for aromatic, aldehyde, and piperazine protons. |

| Integration | Proportional to the number of protons for each signal. | |

| Multiplicity | Splitting patterns consistent with the molecular structure. | |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Signals corresponding to all unique carbon atoms. |

| HRMS | [M+H]⁺ | Measured m/z should be within 5 ppm of the calculated exact mass. |

| HPLC | Purity (%) | Typically ≥98% for use as a key intermediate. |

| Melting Point | Melting Range (°C) | A sharp melting point range. |

Conclusion

The rigorous purity assessment and comprehensive characterization of this compound are non-negotiable steps in the drug development process. By employing a combination of spectroscopic and chromatographic techniques, researchers can ensure the quality and integrity of this vital building block. This in-depth guide provides the foundational knowledge and practical protocols necessary to achieve this, ultimately contributing to the synthesis of safe and effective pharmaceutical agents. The causality behind these experimental choices lies in the need for orthogonal analytical methods to provide a complete and trustworthy picture of the compound's identity and purity. Each protocol is designed as a self-validating system, where the results from one technique should be consistent with and supported by the others, ensuring the highest level of scientific integrity.

References

-

MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

PubMed Central. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Retrieved from [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

PubMed Central. (2020). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. Retrieved from [Link]

-

PubMed Central. (2010). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Retrieved from [Link]

-

DASH (Harvard). (2013). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Retrieved from [Link]

-

ResearchGate. (2009). A Sensitive HPLC Method of determination of 2-Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Retrieved from [Link]

-

PubMed. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][4][6]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]

- Google Patents. (2012). CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.

-

Chem Sci Trans. (2016). Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR spectrum of compound 2-(4-phenylpiperazin-1-yl) alloxazine... Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity. Retrieved from [Link]

-

PubMed. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

-

PubMed Central. (2010). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. Retrieved from [Link]

-

PubMed. (1995). Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. Retrieved from [Link]

-

arkat-usa. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Retrieved from [Link]

-

JOCPR. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

- Google Patents. (2021). WO2021059220A1 - Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine.

-

MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

-

ACG Publications. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]

-

PubMed Central. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Retrieved from [Link]

-

OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

-

Sci-Hub. (1979). The mass spectra of alkyl‐ and phenyl‐4‐imidazolin‐2‐ones. Retrieved from [Link]

-

PubMed Central. (2016). Concise Synthesis of Tetrazole-keto-piperazines by Two Consecutive Ugi Reactions. Retrieved from [Link]

-

MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from [Link]

- Google Patents. (2020). CN108129404B - Synthesis method of chiral piperazinone derivative.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4,5-Trimethylbenzaldehyde. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102786372A - Synthesis of m-nitrobenzaldehyde derivative - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. e-journals.in [e-journals.in]

- 6. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 7. Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 9. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde, a key building block in contemporary medicinal chemistry. We will delve into its chemical properties, reliable sourcing strategies, cost analysis, quality control considerations, and its application in the synthesis of targeted therapeutics, particularly focusing on its role as a precursor to advanced kinase inhibitors. This document is intended to serve as a practical resource for researchers, chemists, and professionals involved in the drug discovery and development pipeline.

Compound Profile: 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Chemical Identity and Properties

5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde, with the CAS number 904895-82-5, is an aromatic aldehyde functionalized with a nitro group and a methylpiperazine moiety. This specific arrangement of functional groups makes it a valuable intermediate in multi-step organic syntheses. The electron-withdrawing nature of the nitro group and the aldehyde function, combined with the nucleophilic character of the piperazine ring, provides multiple reaction sites for molecular elaboration.

Key Physicochemical Data:

| Property | Value |

| CAS Number | 904895-82-5 |

| Molecular Formula | C₁₂H₁₅N₃O₃ |

| Molecular Weight | 249.27 g/mol |

| Appearance | Typically a solid |

| Purity | ≥98% is commonly available |

| Storage Conditions | 2-8°C, under an inert atmosphere (e.g., nitrogen) |

| Solubility | Soluble in many organic solvents |

Sourcing and Cost Analysis of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

The accessibility and cost of starting materials are critical considerations in any research and development program. 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde is available from a range of chemical suppliers, from large global distributors to more specialized custom synthesis laboratories.

Major Suppliers and Cost Comparison

Below is a comparative table of notable suppliers for this compound. Please note that pricing is subject to change and may vary based on quantity, purity, and current market conditions. It is always advisable to request a formal quote from the suppliers for the most accurate and up-to-date pricing.

| Supplier | Purity | Available Quantities | Indicative Price (USD) | Notes |

| Sigma-Aldrich (Merck) | ≥98% | Inquire | Pricing available upon login/request | A reliable source with extensive quality documentation. |

| BLDpharm | Inquire | Inquire | Pricing available upon login/request | Offers a range of related nitrobenzaldehyde and piperazine derivatives. |

| Parchem | Inquire | Inquire | Request a quote | A supplier of specialty chemicals. |

| ChemScene | Inquire | Inquire | Request a quote | Listed as a product in their catalog. |

| Arctom | Inquire | Inquire | Request a quote | Lists the compound with CAS number 904895-82-5. |

| CymitQuimica | Inquire | Gram scales | €27.00 - €124.00 | Provides pricing for smaller quantities of a related nitroaniline.[1] |

| Key Organics | Inquire | Inquire | £53.00 (for a related compound) | UK-based supplier with lead times of 1-2 weeks for related compounds.[2] |

Expert Insight on Procurement:

When selecting a supplier, it is crucial to look beyond the initial cost. For drug development applications, a supplier's ability to provide a comprehensive Certificate of Analysis (CoA), demonstrate batch-to-batch consistency, and offer scalability are paramount. For early-stage research, smaller quantities from suppliers like Sigma-Aldrich or CymitQuimica may be suitable. For process development and scale-up, establishing a relationship with a manufacturer that can provide larger quantities with consistent quality, such as those listed on major chemical sourcing platforms, is advisable.

Quality Control and Analytical Methods

Ensuring the purity and identity of starting materials is a cornerstone of scientific integrity. A robust quality control (QC) process for incoming 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde is essential.

Typical Analytical Specifications:

A supplier's Certificate of Analysis should, at a minimum, include:

-

Identity Confirmation: ¹H NMR and/or Mass Spectrometry data consistent with the structure.

-

Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC), with a purity of ≥98% being a common specification.

-

Appearance: Visual confirmation of the physical state and color.

-

Residual Solvents: Gas Chromatography (GC) analysis may be included to quantify any remaining solvents from the synthesis and purification process.

Recommended In-House QC Protocol:

Upon receipt of the material, it is best practice to perform an independent verification of its identity and purity.

Step-by-Step HPLC Purity Analysis Workflow:

-

Preparation of Standard and Sample Solutions:

-

Accurately weigh a reference standard of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde.

-

Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 100 µg/mL).

-

Prepare the sample solution by accurately weighing the received material and dissolving it in the same diluent to the same concentration.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is a suitable choice for this type of aromatic compound.[3][4]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., water with a small amount of acid like phosphoric acid) and an organic solvent (e.g., acetonitrile) is typically effective.[3][4]

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 240 nm) is appropriate.[5]

-

Flow Rate: A standard flow rate of 1 mL/min is a good starting point.

-

Injection Volume: Typically 10-20 µL.

-

-

Data Analysis:

-

The purity is calculated by the area percentage method:

-

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

-

-

Logical Workflow for Incoming Material QC:

Caption: Quality control workflow for incoming 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde.

Synthesis and Application in Medicinal Chemistry

General Synthesis Approach

The synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde typically involves the nucleophilic aromatic substitution of a suitable starting material, such as a halogenated 2-nitrobenzaldehyde, with 1-methylpiperazine. The reaction conditions would need to be carefully controlled to ensure selective substitution at the desired position and to minimize side reactions.

While a specific, detailed, and publicly available synthesis protocol for this exact molecule is not readily found in the literature, general methods for the synthesis of similar nitrobenzaldehyde derivatives can be adapted.[6] These often involve the use of a base in a suitable solvent, with heating to drive the reaction to completion. Purification is typically achieved by column chromatography or recrystallization.

Application in the Synthesis of PI3K Inhibitors

A significant application of this and structurally related compounds is in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7]

The 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde moiety serves as a key precursor for building more complex heterocyclic systems that are central to the pharmacophore of many PI3K inhibitors. The aldehyde group can be used in condensation reactions to form larger ring systems, while the nitro group can be reduced to an amine, which can then be further functionalized.

Illustrative Synthetic Pathway to a PI3K Inhibitor Core:

Caption: Generalized synthetic route from the title compound to a PI3k inhibitor core structure.

The methylpiperazine group is a common feature in many kinase inhibitors as it often improves aqueous solubility and can engage in favorable interactions with the target protein. The development of selective PI3Kα inhibitors, for example, is an active area of research for the treatment of advanced solid tumors.[8]

Conclusion and Future Outlook

5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde is a strategically important building block for the synthesis of complex molecules in drug discovery, particularly in the development of targeted cancer therapies like PI3K inhibitors. Its procurement requires careful consideration of supplier reliability, quality control, and scalability. As research into new kinase inhibitors continues to expand, the demand for such well-functionalized and versatile intermediates is likely to grow. This guide provides a foundational understanding for researchers and developers to effectively source and utilize this valuable chemical entity in their programs.

References

-

MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. [Link]

- Google Patents.

-

PubMed. Identification of a series of substituted 2-piperazinyl-5-pyrimidylhydroxamic acids as potent histone deacetylase inhibitors. [Link]

- Google Patents.

-

PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

-

CiteSeerX. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]

-

ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]

-

National Institutes of Health. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Link]

-

Justia Patents. Process for the preparation of 2-nitrobenzaldehydes. [Link]

-

ResearchGate. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

-

Tradeindia. 4-nitrobenzaldehyde Prices, Manufacturers & Suppliers. [Link]

- Google Patents.

-

Sinoway. NITROBENZALDEHYDE Suppliers,NITROBENZALDEHYDE Price. [Link]

-

Fengchen Group. 2-nitrobenzaldehyde BP EP USP CAS 552-89-6 Manufacturers and Suppliers. [Link]

-

National Institutes of Health. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. [Link]

-

Oakwood Chemical. 5-Hydroxy-2-nitrobenzaldehyde. [Link]

Sources

- 1. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | CymitQuimica [cymitquimica.com]

- 2. 904895-82-5 Cas No. | 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazine Motif: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Ubiquity and Versatility of a Privileged Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a testament to the power of a simple chemical scaffold in the complex world of drug discovery. Its prevalence in a vast array of FDA-approved drugs is no coincidence; the unique physicochemical properties and synthetic tractability of the piperazine moiety have established it as a "privileged scaffold".[1] This guide will provide a comprehensive technical overview of piperazine-containing compounds, from their fundamental properties to their synthesis, structure-activity relationships (SAR), and therapeutic applications. We will delve into the causality behind experimental choices in their development and provide actionable protocols for their study.

The strategic incorporation of a piperazine ring into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profiles.[1] The two nitrogen atoms provide handles for facile chemical modification, allowing for the fine-tuning of properties such as solubility, lipophilicity, and basicity (pKa).[2] This adaptability enables medicinal chemists to optimize absorption, distribution, metabolism, and excretion (ADME) properties, ultimately enhancing a compound's bioavailability and therapeutic efficacy.[2][3]

Core Physicochemical Properties: The Foundation of Piperazine's Utility

The utility of the piperazine scaffold in drug design is deeply rooted in its intrinsic physicochemical characteristics. Understanding these properties is paramount for predicting a molecule's behavior in biological systems and for designing effective drug candidates.

Basicity and Ionization

Piperazine is a diprotic base, capable of accepting two protons. Its two pKa values are approximately 5.35 and 9.73 at 25°C.[4] This dual basicity is a key feature, as it allows for the formation of various salts, which can significantly modulate a compound's solubility and dissolution rate. The degree of ionization at physiological pH (around 7.4) can be tailored by the substituents on the piperazine nitrogens, influencing the molecule's ability to cross cell membranes and interact with its biological target.

Solubility and Lipophilicity

Unsubstituted piperazine is freely soluble in water.[4] This inherent hydrophilicity can be leveraged to improve the aqueous solubility of poorly soluble drug candidates. The lipophilicity of piperazine derivatives can be readily adjusted through N-substitution, allowing for a balance between aqueous solubility and membrane permeability – a critical aspect of oral bioavailability.

Hydrogen Bonding and Polar Surface Area

The two nitrogen atoms of the piperazine ring can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. The piperazine moiety contributes to a significant polar surface area, which can enhance a molecule's solubility and its ability to engage in favorable interactions with its target.

| Property | Value (for Piperazine) | Implication in Drug Design |

| pKa1 | 5.35 | Influences ionization at physiological pH, affecting absorption and distribution. |

| pKa2 | 9.73 | Allows for salt formation to improve solubility and stability. |

| Water Solubility | Freely soluble | Can be used to enhance the solubility of poorly soluble compounds. |

| LogP (Octanol-Water) | -1.12 | Indicates high hydrophilicity; can be modified by N-substitution.[5] |

Therapeutic Applications: A Scaffold for Diverse Pharmacological Activity

The versatility of the piperazine scaffold is evident in the wide range of therapeutic areas where piperazine-containing drugs have made a significant impact.

Anticancer Agents

A multitude of successful anticancer drugs incorporate the piperazine moiety. In many kinase inhibitors, the piperazine ring plays a crucial role in binding to the target enzyme. For example, in Cyclin-Dependent Kinase (CDK) 4/6 inhibitors like Palbociclib and Ribociclib, the positively charged piperazine ring interacts with key amino acid residues in the solvent-exposed region of the kinase, contributing to the drug's selectivity.[3]

Imatinib , a landmark in targeted cancer therapy, features a piperazine group that is essential for its high affinity and specificity for the BCR-Abl tyrosine kinase. The piperazine moiety enhances the drug's water solubility and allows for favorable interactions within the kinase's binding pocket.

Antipsychotics and Antidepressants

Piperazine derivatives are prominent in the treatment of central nervous system (CNS) disorders. Many atypical antipsychotics, such as olanzapine and aripiprazole , contain a piperazine ring that is crucial for their interaction with dopamine and serotonin receptors.[6][7] The nature of the substituents on the piperazine ring dictates the receptor binding profile and, consequently, the therapeutic and side-effect profile of the drug.[6]

Vortioxetine , a multimodal antidepressant, contains a piperazine moiety. Its mechanism of action is believed to involve the inhibition of the serotonin transporter (SERT) as well as modulation of various serotonin receptors.[8][9][10][11]

Antihistamines and Other Therapeutic Classes

The piperazine scaffold is also a key component of many well-known antihistamines, such as cetirizine and cyclizine . In these drugs, the piperazine core acts as a linker between two aromatic moieties, a common structural motif for H1 receptor antagonists.

Beyond these major classes, piperazine derivatives have found applications as antivirals, antifungals, antibacterials (e.g., ciprofloxacin), and anthelmintics.[12][13]

| Drug | Therapeutic Class | Role of Piperazine Moiety |

| Imatinib | Anticancer (Tyrosine Kinase Inhibitor) | Enhances solubility and facilitates key binding interactions. |

| Olanzapine | Antipsychotic | Essential for dopamine and serotonin receptor binding.[7] |

| Vortioxetine | Antidepressant | Contributes to serotonin transporter and receptor interactions.[8] |

| Cetirizine | Antihistamine | Acts as a linker and is crucial for H1 receptor antagonism. |

| Ciprofloxacin | Antibiotic | Part of the core structure responsible for antibacterial activity. |

Synthesis of Piperazine Derivatives: Building the Core Scaffold

The facile synthesis of piperazine derivatives is a major contributor to their prevalence in drug discovery. Several robust and versatile synthetic methodologies are commonly employed.

Common Synthetic Routes

-

Nucleophilic Substitution: This is a fundamental method where a piperazine derivative acts as a nucleophile, reacting with an electrophile such as an alkyl halide or an epoxide.[14] This SN2 reaction is typically carried out in a polar aprotic solvent.[14]

-

Reductive Amination: This approach involves the reaction of a diamine with an aldehyde or ketone in the presence of a reducing agent to form an asymmetric piperazine derivative.[14]

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction is widely used for the synthesis of N-arylpiperazines, which are common motifs in CNS-active drugs. It involves the reaction of an aryl halide or triflate with a piperazine in the presence of a palladium catalyst and a suitable ligand.

Caption: Synthesis of N-Arylpiperazines.

Structure-Activity Relationship (SAR): Fine-Tuning Biological Activity

The ability to systematically modify the piperazine scaffold and observe the effects on biological activity is a cornerstone of its utility in medicinal chemistry.

SAR in Antipsychotics

For many atypical antipsychotics, the SAR revolves around the substituents on the piperazine ring. For instance, in phenothiazine-based antipsychotics, a three-carbon chain connecting the phenothiazine ring to the piperazine nitrogen is optimal for activity.[15] Furthermore, substitution at the 4-position of the piperazine ring, often with a hydroxyethyl group, can significantly enhance potency.[15]

SAR in Anticancer Kinase Inhibitors

In the design of kinase inhibitors, the piperazine moiety is often positioned to interact with the solvent-exposed region of the ATP-binding pocket. The basicity of the piperazine can be modulated to optimize interactions with acidic amino acid residues, such as aspartate, which can confer selectivity for certain kinases.[3] The substituents on the distal nitrogen of the piperazine can be varied to explore interactions with other regions of the protein or to modulate the compound's physicochemical properties.

Mechanism of Action: How Piperazine-Containing Drugs Work

The piperazine moiety can contribute to a drug's mechanism of action in several ways, from directly participating in binding to a target to acting as a versatile linker that orients other pharmacophoric groups.

Induction of Apoptosis in Cancer Cells

Some piperazine-containing anticancer agents have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, a novel piperazine compound has been demonstrated to activate caspase-8, a key initiator of the extrinsic pathway, and to suppress the translocation of NF-κB, a transcription factor that promotes cell survival.[16]

Caption: Apoptosis Induction Pathway.

Modulation of Neurotransmitter Systems

In the CNS, piperazine-containing drugs often act by modulating the activity of neurotransmitter systems. As mentioned, vortioxetine inhibits serotonin reuptake and also acts as an agonist at 5-HT1A receptors and an antagonist at 5-HT3 and 5-HT7 receptors.[8] This complex pharmacological profile, enabled by the versatile piperazine scaffold, is thought to contribute to its antidepressant and anxiolytic effects.[11]

Experimental Protocols: A Practical Guide

To facilitate research in this area, we provide the following detailed experimental protocols.

Synthesis of a Piperazine-based Amide

This protocol describes the synthesis of a piperazine amide via amide bond formation, a common reaction in the synthesis of piperazine-containing drug candidates.[17]

Materials:

-

Substituted benzoic acid

-

1-Benzylpiperazine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

Dissolve 1.1 mmol of the substituted benzoic acid in DCM or DMF.

-

Add 1.1 mmol of EDC and 1.1 mmol of HOBt to the solution.

-

Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid.

-

Add 1 mmol of 1-benzylpiperazine to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

Add distilled water to the reaction mixture and separate the organic layer.

-

Wash the organic layer sequentially with distilled water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Determination of Aqueous Solubility

This protocol outlines a method for determining the thermodynamic solubility of a piperazine-containing compound in an aqueous buffer.

Materials:

-

Piperazine-containing compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column and detector

Procedure:

-

Add an excess amount of the solid compound to a scintillation vial containing a known volume of PBS (pH 7.4).

-

Place the vial on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.[18][19][20][21]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Piperazine-containing compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the piperazine-containing compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: MTT Assay for Cytotoxicity.

Challenges and Future Directions

Despite the widespread success of piperazine-containing drugs, their development is not without challenges. The basicity of the piperazine ring can lead to off-target effects through interactions with other biological targets.[22] For instance, some piperazine-containing drugs have been associated with cardiovascular side effects, such as tachycardia.[23] Additionally, the piperazine moiety can be susceptible to metabolism, primarily through cytochrome P450-mediated oxidation or N-dealkylation.[23]

Future research will likely focus on the development of novel piperazine derivatives with improved selectivity and metabolic stability. The use of computational methods, such as molecular docking and machine learning, will continue to play a crucial role in the rational design of new piperazine-containing drug candidates.[14] The exploration of piperazine-containing compounds in emerging therapeutic modalities, such as PROTACs (proteolysis-targeting chimeras), is also a promising area of research.[24]

Conclusion

The piperazine scaffold is a remarkable example of a privileged structure in medicinal chemistry. Its unique combination of physicochemical properties and synthetic accessibility has made it a cornerstone of modern drug discovery. From anticancer agents to CNS drugs and antihistamines, the piperazine moiety continues to be a valuable tool for medicinal chemists seeking to develop novel and effective therapies. A thorough understanding of its properties, synthesis, and SAR is essential for any researcher or drug development professional working in this dynamic field.

References

-

D. S. S. M. de Castro, M. C. F. R. Pinto, & P. M. S. D. Cal, "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023," Pharmaceuticals, vol. 16, no. 12, p. 1729, Dec. 2023. [Online]. Available: [Link]

-

M. F. A. G. S. Al-Oqaily et al., "Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells," PeerJ, vol. 4, p. e1818, Mar. 2016. [Online]. Available: [Link]

-

A. Ali, A. K. Aggarwal, and S. Sharma, "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry," ChemistryOpen, vol. 15, no. 1, p. e202500366, 2026. [Online]. Available: [Link]

-

M. T. Varela et al., "Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity," Saudi Pharmaceutical Journal, vol. 31, no. 8, pp. 1265–1273, Aug. 2023. [Online]. Available: [Link]

-

R. Kant and S. Maji, "Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications," Dalton Transactions, vol. 50, no. 3, pp. 785–800, 2021. [Online]. Available: [Link]

-

A. Welz and M. Koba, "Piperazine Derivatives as Dangerous Abused Compounds," Acta Pharmaceutica, vol. 70, no. 4, pp. 423–441, Dec. 2020. [Online]. Available: [Link]

-

S. Bari, A. Ali, and M. Shahar Yar, "The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents," Current Drug Targets, vol. 22, no. 12, pp. 1369–1385, 2021. [Online]. Available: [Link]

-

"Mechanism of Action (MOA) | TRINTELLIX (vortioxetine)." [Online]. Available: [Link]

-

G. C. R. de Magalhães, "The piperazine scaffold for novel drug discovery efforts: the evidence to date," Expert Opinion on Drug Discovery, vol. 15, no. 1, pp. 1-4, 2020. [Online]. Available: [Link]

-

A. Kumar, P. Kalra, and S. Kumar, "Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance," Polycyclic Aromatic Compounds, pp. 1–25, Sep. 2023. [Online]. Available: [Link]

-

T. W. M. Lau, G. L. C. Chan, and R. C. W. Chan, "Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions," Journal of Experimental Pharmacology, vol. 15, pp. 627–643, Dec. 2023. [Online]. Available: [Link]

-

J. M. G. V. de Velde, "Vortioxetine (Brintellix): A New Serotonergic Antidepressant," P & T: a peer-reviewed journal for formulary management, vol. 39, no. 1, pp. 24–28, Jan. 2014. [Online]. Available: [Link]

-

"Can You Take Cetirizine with Olanzapine? - Interactions," Drugs.com. [Online]. Available: [Link]

-

A. Kumar, P. Kalra, and S. Kumar, "Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance," Polycyclic Aromatic Compounds, pp. 1–25, Sep. 2023. [Online]. Available: [Link]

-

M. G. A. I. El-Sokkary, "Current Awareness of Piperazines: Pharmacology and Toxicology," Journal of Applied Toxicology, vol. 31, no. 7, pp. 589–602, 2011. [Online]. Available: [Link]

-

A. Kumar, P. Kalra, and S. Kumar, "SAR of piperazine bearing phthalazinone derivatives.," ResearchGate. [Online]. Available: [Link]

-

"Synthesis of piperazines," Organic Chemistry Portal. [Online]. Available: [Link]

-

S. M. Stahl, "Olanzapine," StatPearls, StatPearls Publishing, 2023. [Online]. Available: [Link]

-

A. A. Balter, S. S. Shpirt, and M. E. L. Korn, "Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay," Journal of Visualized Experiments, no. 81, p. e50849, Nov. 2013. [Online]. Available: [Link]

-

"A Focus on Vortioxetine - Mechanism of Action and Efficacy," Psych Scene Hub, Oct. 27, 2017. [Online]. Available: [Link]

-

M. F. A. G. S. Al-Oqaily et al., "Effect of a novel piperazine compound on cancer cells," ResearchGate. [Online]. Available: [Link]

-

G. C. R. de Magalhães, "Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry," Molecules, vol. 28, no. 14, p. 5389, Jul. 2023. [Online]. Available: [Link]

-

"Recommended methods for the Identification and Analysis of Piperazines in Seized Materials," UNODC. [Online]. Available: [Link]

-

"Cytotoxicity MTT Assay Protocols and Methods," Springer Nature Experiments. [Online]. Available: [Link]

-

"Piperazine," AERU. [Online]. Available: [Link]

-

A. A. Balter, S. S. Shpirt, and M. E. L. Korn, "Development of Mitochondria-Targeted PARP Inhibitors," International Journal of Molecular Sciences, vol. 24, no. 24, p. 17354, Dec. 2023. [Online]. Available: [Link]

-

"Antipsychotic piperazine and piperadine derivatives," IDrugs, vol. 2, no. 1, pp. 104-107, Jan. 1999. [Online]. Available: [Link]

-

"SAR of phenothiazines," CUTM Courseware. [Online]. Available: [Link]

-

G. C. R. de Magalhães, "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?," RSC Medicinal Chemistry, vol. 13, no. 9, pp. 1069–1076, 2022. [Online]. Available: [Link]

-

"Vortioxetine," Wikipedia. [Online]. Available: [Link]

-

"MTT (Assay protocol)," protocols.io. [Online]. Available: [Link]

-

A. A. Balter, S. S. Shpirt, and M. E. L. Korn, "Vortioxetine in major depressive disorder: from mechanisms of action to clinical studies. An updated review," Expert Opinion on Drug Metabolism & Toxicology, vol. 18, no. 1, pp. 23–35, 2022. [Online]. Available: [Link]

-

"DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR." [Online]. Available: [Link]

-

A. A. Balter, S. S. Shpirt, and M. E. L. Korn, "Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity," Journal of Medicinal Chemistry, vol. 66, no. 23, pp. 15998–16017, Dec. 2023. [Online]. Available: [Link]

-

"Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV," Journal of Chemical and Pharmaceutical Research, vol. 7, no. 1, pp. 544-551, 2015. [Online]. Available: [Link]

-

"Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects," YouTube, Sep. 30, 2024. [Online]. Available: [Link]

Sources

- 1. sintef.no [sintef.no]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Piperazine [sitem.herts.ac.uk]

- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. psychscenehub.com [psychscenehub.com]

- 10. Vortioxetine - Wikipedia [en.wikipedia.org]

- 11. Vortioxetine in major depressive disorder: from mechanisms of action to clinical studies. An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. youtube.com [youtube.com]

- 14. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 16. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. atcc.org [atcc.org]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. protocols.io [protocols.io]

- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 23. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for N-Alkylation with 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde

<Step>

Abstract

This document provides a comprehensive guide for the N-alkylation of primary and secondary amines using 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde via reductive amination. This protocol is specifically tailored for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology. The causality behind experimental choices, self-validating system protocols, and in-text citations to authoritative sources are included to ensure scientific integrity and reproducibility.

Introduction: The Significance of N-Alkylation in Medicinal Chemistry

N-alkylation is a fundamental transformation in organic synthesis, crucial for the generation of secondary and tertiary amines.[1][2] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[3] The introduction of an N-alkyl group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, basicity, and conformational flexibility, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The reagent this compound serves as a versatile building block in drug discovery. The piperazine moiety is a common scaffold in centrally active agents, while the nitro-substituted benzaldehyde allows for a straightforward and efficient N-alkylation reaction through reductive amination. This one-pot procedure is highly favored in medicinal chemistry for its efficiency and broad substrate scope.[3][4]

The Chemistry: Reductive Amination

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds.[5] The reaction proceeds in two main stages, often within the same reaction vessel:

-

Imine or Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine) or an iminium ion.[6][7] This step is often reversible and can be favored by the removal of water or by gentle heating.

-

Reduction: A reducing agent, selective for the imine or iminium ion over the starting carbonyl compound, is then used to reduce the C=N double bond to a C-N single bond, yielding the desired N-alkylated amine.[6][7]

Mechanism of Reductive Amination

The mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. The iminium ion is a key electrophilic intermediate that is readily reduced by a mild reducing agent.[8][9]

Caption: Reductive amination workflow.

Experimental Protocol: N-Alkylation of a Primary Amine

This protocol details a general procedure for the N-alkylation of a primary amine with this compound using sodium triacetoxyborohydride as the reducing agent.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier | Purity |

| This compound | C₁₂H₁₅N₃O₃ | 249.27 | Sigma-Aldrich | ≥98% |

| Primary Amine (e.g., Benzylamine) | C₇H₉N | 107.15 | Acros Organics | ≥99% |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | 211.94 | Sigma-Aldrich | 95% |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Fisher Sci | ≥99.8% |

| Saturated Sodium Bicarbonate Solution (aq.) | NaHCO₃ | 84.01 | VWR | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Fisher Sci | ≥99% |

| Ethyl Acetate (for extraction and chromatography) | C₄H₈O₂ | 88.11 | Fisher Sci | HPLC |

| Hexanes (for chromatography) | C₆H₁₄ | 86.18 | Fisher Sci | HPLC |

Equipment

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen inlet

-

Syringes and needles

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography system

Reaction Setup and Procedure

Rationale for Procedural Steps:

-

Inert Atmosphere: The reaction is performed under an inert atmosphere (argon or nitrogen) to prevent the reaction of the reducing agent with atmospheric moisture.

-

Solvent Choice: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively dissolves the reactants.[3]

-

Order of Addition: The amine and aldehyde are stirred together first to allow for the formation of the imine intermediate before the addition of the reducing agent.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[10][11] It is less sensitive to acidic conditions compared to sodium borohydride and does not reduce the starting aldehyde.[12][13]

Step-by-Step Protocol:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 249 mg, 1.0 mmol).

-

Dissolve the aldehyde in anhydrous dichloromethane (10 mL) under an argon atmosphere.

-

Add the primary amine (1.0-1.2 eq, e.g., benzylamine, 107-128 mg, 1.0-1.2 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

-

Once imine formation is significant (indicated by the consumption of the aldehyde), add sodium triacetoxyborohydride (1.5 eq, e.g., 318 mg, 1.5 mmol) portion-wise over 5 minutes.

-

Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction to completion by TLC or LC-MS.

Work-up and Purification

Rationale for Work-up and Purification Steps:

-

Quenching: The reaction is quenched with saturated sodium bicarbonate solution to neutralize any remaining acid and to decompose the excess reducing agent.

-

Extraction: The product is extracted into an organic solvent (ethyl acetate) to separate it from inorganic byproducts.[3]

-

Drying: The organic layer is dried with anhydrous sodium sulfate to remove any residual water.

-

Purification: Flash column chromatography is a standard and effective method for purifying the N-alkylated product from any unreacted starting materials or byproducts.[3]

Step-by-Step Protocol:

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

-

Stir the mixture vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure N-alkylated product.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the N-alkylated product.[14][15] The disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new methylene signal adjacent to the nitrogen are key indicators of a successful reaction.[16]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

This compound: May cause skin and eye irritation. Avoid inhalation of dust.

-

Sodium Triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry, inert atmosphere. It is also a corrosive solid.

-

Dichloromethane: Is a suspected carcinogen. Avoid inhalation of vapors and skin contact.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Incomplete imine formation | Increase the reaction time for imine formation or add a dehydrating agent like anhydrous MgSO₄. |

| Inactive reducing agent | Use a fresh bottle of sodium triacetoxyborohydride. | |

| Formation of side products | Over-alkylation (for primary amines) | Use a slight excess of the amine (1.0-1.1 eq) to minimize dialkylation. |

| Reduction of the aldehyde | Ensure that the reducing agent is added after the imine has formed. Use a milder reducing agent if necessary. | |

| Difficult purification | Co-elution of product and starting materials | Optimize the mobile phase for flash chromatography. A different solvent system may be required. |

Conclusion

The described protocol for the N-alkylation of amines using this compound via reductive amination is a robust and versatile method for the synthesis of novel compounds for drug discovery and development. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can reliably synthesize a wide range of N-alkylated products in good to excellent yields.

Caption: Experimental workflow for N-alkylation.

References

-

Organic Chemistry Tutor. Reductive Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

-

Chemistry Steps. Reductive Amination. Retrieved from [Link]

-

Wikipedia. (2023). Reductive amination. Retrieved from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. Retrieved from [Link]

-

PubMed. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.

-

ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Retrieved from [Link]

-

Wikipedia. Amine alkylation. Retrieved from [Link]

-

The Organic Synthesis Archive. Reductive Amination. Retrieved from [Link]

-

ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. Retrieved from [Link]

- Google Patents. (1945). Purification of amine reaction mixtures.

-

ResearchGate. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

- Royal Society of Chemistry. (2016). NMR characterisation of natural products derived from under-explored microorganisms. In Nuclear Magnetic Resonance (Vol. 45, pp. 1-32).

-

PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

-

MDPI. (2022). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]

-

Myers, A. G. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]

-

FAO AGRIS. (2021). One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine. Retrieved from [Link]

-

ACS Publications. (2022). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

-

ResearchGate. Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

Sources

- 1. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine [agris.fao.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sodium triacetoxyborohydride [organic-chemistry.org]

- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. researchgate.net [researchgate.net]

- 15. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde

Welcome to our dedicated technical support guide for the synthesis of 2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde. This resource is designed for researchers, chemists, and professionals in drug development who are looking to enhance the yield and purity of this critical intermediate. We will delve into the common challenges encountered during its synthesis via nucleophilic aromatic substitution (SNAr) and provide actionable, evidence-based solutions.

Understanding the Synthesis: The SNAr Pathway

The synthesis of this compound typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halo-substituted nitrobenzaldehyde, such as 2-chloro-5-nitrobenzaldehyde or 2-fluoro-5-nitrobenzaldehyde, with 1-methylpiperazine. The electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack.

The general reaction scheme is as follows:

Caption: General SNAr pathway for the synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations and practical steps for resolution.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this SNAr reaction can stem from several factors, often related to reaction kinetics, side reactions, or product degradation.

A. Incomplete Reaction:

-

Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2-halo-5-nitrobenzaldehyde) is no longer detectable. If the reaction is sluggish, a moderate increase in temperature can significantly enhance the reaction rate. However, be cautious as excessive heat can lead to side product formation.

-

Improper Solvent Choice: The choice of solvent is critical in SNAr reactions. Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are generally preferred as they can solvate the cation while leaving the nucleophile relatively free to attack the aromatic ring.

B. Side Reactions:

-

Competing Hydrolysis: The presence of water can lead to the hydrolysis of the starting material to form 2-hydroxy-5-nitrobenzaldehyde, especially at elevated temperatures and in the presence of a base. Ensure that your starting materials and solvent are anhydrous.

-

Formation of Bis-substituted Products: While less common for this specific reaction due to steric hindrance, it's a possibility to consider. Using a slight excess of the 2-halo-5-nitrobenzaldehyde can help minimize this.

C. Product Degradation:

-

Harsh Reaction Conditions: Prolonged exposure to high temperatures or strong bases can lead to the degradation of the desired product. Aim for the mildest conditions that still allow the reaction to proceed to completion in a reasonable timeframe.

Troubleshooting Workflow:

Caption: A workflow for troubleshooting low reaction yields.

Question 2: I am observing multiple spots on my TLC plate even after the reaction seems complete. How do I identify and minimize these impurities?

Answer:

The presence of multiple spots on a TLC plate indicates the formation of side products or the presence of unreacted starting materials.

-

Identification: The first step is to identify these spots. Run co-spots with your starting materials (2-halo-5-nitrobenzaldehyde and 1-methylpiperazine) to see if any of the spots correspond to them. The product is typically a yellow solid. Common impurities include the hydrolyzed starting material (2-hydroxy-5-nitrobenzaldehyde) and potentially over-alkylated products.

-

Minimization:

-

Control Stoichiometry: Use a precise stoichiometry of reactants. A slight excess of 1-methylpiperazine (e.g., 1.1 to 1.2 equivalents) can help ensure the complete consumption of the halo-nitrobenzaldehyde.

-

Base Selection: The choice of base is important. An inorganic base like potassium carbonate (K₂CO₃) is often used to neutralize the acid formed during the reaction. Using a stronger base or an amine base could lead to other side reactions.

-

Temperature Control: As mentioned, maintain the lowest effective temperature to minimize the formation of thermally induced byproducts.

-

Comparative Reaction Conditions:

| Parameter | Condition A | Condition B (Optimized) | Expected Outcome |

| Solvent | Ethanol | DMF (anhydrous) | Faster reaction, fewer hydrolysis byproducts |

| Temperature | Reflux (78°C) | 80-90°C | Better control, reduced degradation |

| Base | Triethylamine | K₂CO₃ | Milder, less likely to cause side reactions |

| Monitoring | Time-based | TLC/HPLC | Ensures reaction goes to completion |

Frequently Asked Questions (FAQs)

Q1: Which starting material is better: 2-chloro-5-nitrobenzaldehyde or 2-fluoro-5-nitrobenzaldehyde?

For SNAr reactions, the reactivity of the leaving group is typically F > Cl > Br > I. Therefore, 2-fluoro-5-nitrobenzaldehyde is expected to be more reactive and may allow for milder reaction conditions (lower temperature, shorter reaction time), which can lead to a cleaner reaction profile and higher yield. However, 2-chloro-5-nitrobenzaldehyde is often more readily available and less expensive.

Q2: What is the best method for purifying the final product?

The product, this compound, is typically a solid. Recrystallization is often a suitable method for purification. A common solvent system for recrystallization is ethanol or a mixture of ethanol and water. If significant impurities are present that cannot be removed by recrystallization, column chromatography on silica gel may be necessary.

Q3: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

HPLC: To determine the purity.

-

Melting Point: To compare with literature values.

Experimental Protocol: Optimized Synthesis

This protocol is a starting point and may require further optimization based on your specific laboratory conditions and available reagents.

Materials:

-

2-chloro-5-nitrobenzaldehyde (1.0 eq)

-

1-methylpiperazine (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethanol for recrystallization

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-chloro-5-nitrobenzaldehyde, potassium carbonate, and anhydrous DMF.

-

Stir the mixture at room temperature for 10 minutes.

-